molecular formula C37H52Cl2N2O11 B7801168 Curare CAS No. 8063-06-7

Curare

Cat. No. B7801168
CAS RN: 8063-06-7
M. Wt: 771.7 g/mol
InChI Key: WMIZITXEJNQAQK-GGDSLZADSA-N
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Description

Tubocurarine Chloride is the chloride salt form of tubocurarine, a naturally occurring curare alkaloid isolated from the bark and stem of Chondodendron tomentosum with a muscle relaxant property. Tubocurarine chloride competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This may lead to skeletal muscle relaxation and paralysis.
A neuromuscular blocker and active ingredient in CURARE;  plant based alkaloid of Menispermaceae.

Scientific Research Applications

1. Curare's Historical and Scientometric Analysis Curare, a well-examined neurotoxin, has been used for centuries by American Indigenous peoples. A scientometric analysis of curare research highlights its usage and historical significance, including its first use as a muscle relaxant during surgery. This study provides insights into the shifts in research focus over time and the influence of historic events on scientific interest in curare (Carl et al., 2014).

2. Curare in Pharmacological Research Curare's effects on planarians offer insights into its interaction with nicotinic receptors, demonstrating behaviors in these organisms that are insensitive to curare. This suggests unique aspects of curare’s pharmacological action, contributing to our understanding of cholinergic systems (Pagán et al., 2015).

3. Curare in Data Curation and Exploration The demonstration of CURARE, an environment for curating and assisting data exploration, is not directly related to the neurotoxin but shares its name. This tool helps in storing and exploring metadata, offering an innovative approach to data handling (Vargas-Solar et al., 2019).

4. Curare in Historical and Ethical Contexts The history of curare, from a paralyzing poison to a scientific tool, raises important ethical questions. Its use in animal experiments sparked debates over animal welfare and the nature of anesthesia, influencing legislation and scientific practices (Shmuely, 2020).

5. Curare's Role in Physiology and Anesthesia The evolution of curare from a hunting poison to a clinical tool demonstrates its significant impact on medical practice, particularly in anesthesia. Its initial use for tetanus, hydrophobia, and strychnine poisoning, and later in surgical procedures, marks a pivotal shift in its applications (Wilkinson, 1991).

6. Curare's Influence on Global Scientific Communities The work of Claude Bernard with curare in experimental physiology has been influential, yet its recognition varies globally. Bernard's use of curare in studying the nervous system highlights its role in advancing physiological knowledge (Takenaka, 2006).

7. Curare in Modern Medical Research Research on curare's application in various medical fields continues to evolve, influencing areas like cancer treatment, anesthesiology, and ocular surgery. Its diverse uses underscore its significance in contemporary medicine and surgery (Webster, 1935); (Agarwal & Mathur, 1952), (Agarwal & Mathur, 1952).

properties

IUPAC Name

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIZITXEJNQAQK-GGDSLZADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930274
Record name (+)-Tubocurarine chloride hydrochloride pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Tubocurarine chloride pentahydrate

CAS RN

6989-98-6, 57-94-3
Record name Tubocurarine chloride [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tubocurarine chloride hydrochloride pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tubocurarine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,19-dihydroxy-18,29-dimethoxy-1,14,14-trimethyl-, chloride, hydrochloride, pentahydrate, (13aR,25aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TUBOCURARINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900961Z8VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241,000
Citations
H King - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… ,(b) calabash curare, in gourds, and (c) pot curare, in small … cases of tubocurare and pot curare, by inactive crystalline tertiary … of examining the three types of curare described by Boehm, …
Number of citations: 195 pubs.rsc.org
NG Bisset - Alkaloids: chemical and biological perspectives, 1992 - Springer
When, on Monday, 12th June 1514, the fleet carrying Pedrarias Dávila, the first Governor of the Tierra Firme (the mainland territories), arrived at Santa Marta on the northern coast of …
Number of citations: 20 link.springer.com
H King - Nature, 1935 - nature.com
… -removing (lissive) action of curare in experimental parathyroid tetany in dogs… curare and might be due to some constituent other than the curarines to which the classical action of curare …
Number of citations: 43 www.nature.com
D Bovet, F Bovet-Nitti - Experientia, 1948 - Springer
Depuis les premi&e s mentions qui en ont 6t6 faites une date qui suit de tr6s pros celle de la d&ouverte de l'Am6rique le curare, poison de fl&he des Indiens de I'Amazone et de l'…
Number of citations: 37 link.springer.com
PA Rovatti - Raffaello Cortina Editore, Milano, 2006 - torrossa.com
Si tratta di un librettino, nemmeno cento pagine, stampate a caratteri a prova di presbite e con ampi, eleganti margini. Un’esca estetica, niente bibliografia, pochissime note; un’altra …
Number of citations: 53 www.torrossa.com
I Lizzola - 2009 - aisberg.unibg.it
L’incontro che gli educatori e gli operatori della cura vivono e realizzano con la fragilità, con la diversità, con la colpa, con lo smarrimento mette alla prova loro, le loro competenze ei …
Number of citations: 42 aisberg.unibg.it
J del Castillo, M Anderson - Poisons of Plant Origin, 1974 - Springer
The word curare, like its synonyms curari, huareli, woorari, and woorali, stems from the native names given to plant extracts that Indians of the Amazon and Orinoco valleys and the …
Number of citations: 7 link.springer.com
ML Iavarone - Annali online della Didattica e della Formazione …, 2019 - ojs.unife.it
Le nuove forme di marginalità e di povertà educative sono questioni tornate prepotentemente al vertice delle emergenze sociali, anche perché connesse a conseguenti fenomeni di …
Number of citations: 18 ojs.unife.it
R West - Proceedings of the Royal Society of Medicine, 1935 - journals.sagepub.com
IN the frequent references to curare in the literature of physiology, from the original descriptions of its action by Claude Bernard (1856) and Kolliker (1856) to recent accounts of its action …
Number of citations: 67 journals.sagepub.com
M Dawkins - British Medical Journal, 1947 - ncbi.nlm.nih.gov
… Curare SIR,-The use of curare in the production of relaxation … they condemn the use of curare on three grounds: first, that … frequently after the use of curare for an abdominal operation. …
Number of citations: 6 www.ncbi.nlm.nih.gov

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